molecular formula C23H19NO3 B055240 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid CAS No. 123016-15-9

2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid

Cat. No. B055240
M. Wt: 357.4 g/mol
InChI Key: QWFAMXAVDCZEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid, also known as QNP, is a chemical compound that has been widely studied for its potential therapeutic applications. QNP belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to have anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism Of Action

The mechanism of action of 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that are produced in response to tissue damage or inflammation. By inhibiting the production of prostaglandins, 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid can reduce inflammation and pain. 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell survival.

Biochemical And Physiological Effects

2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which can help protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One advantage of using 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid in lab experiments is its well-established synthesis method, which allows for the production of high yields and purity. 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid has also been extensively studied, and its mechanism of action and potential therapeutic applications are well-understood. However, one limitation of using 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid in lab experiments is its potential toxicity. 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid has been shown to have cytotoxic effects at high concentrations, and care must be taken when handling and using this compound in experiments.

Future Directions

There are many potential future directions for the study of 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid. One area of research could be the development of 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid derivatives with improved efficacy and reduced toxicity. Another area of research could be the investigation of 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, the potential anti-cancer properties of 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid could be further investigated, with a focus on developing 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid-based therapies for cancer treatment. Overall, the study of 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid has the potential to lead to the development of novel therapeutic agents for a variety of diseases and conditions.

Scientific Research Applications

2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid has been shown to have neuroprotective effects and may be a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

CAS RN

123016-15-9

Product Name

2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid

Molecular Formula

C23H19NO3

Molecular Weight

357.4 g/mol

IUPAC Name

2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid

InChI

InChI=1S/C23H19NO3/c1-15(23(25)26)17-6-7-19-13-21(11-9-18(19)12-17)27-14-20-10-8-16-4-2-3-5-22(16)24-20/h2-13,15H,14H2,1H3,(H,25,26)

InChI Key

QWFAMXAVDCZEBZ-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 6-hydroxy-α-methyl-2-naphthaleneacetic acid (10.8 g, 50 mmol) in methanol (100 ml) is added sodium methoxide (100 mmol). After 10 minutes the solvent is removed and replaced with dimethylformamide (250 ml). 2-(Chloromethyl)quinoline (17.8 g, 100 mmol) is then added and the reaction mixture is stirred for 8 days at room temperature. The reaction mixture is partitioned between water and methylene chloride, the organic layer is washed with water and evaporated to yield 27 g of an oil. Recrystallization of this oil twice from acetonitrile gives 10.6 g of white crystals of intermediate ether ester (42% yield, m.p. 106°-108° C.).
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.